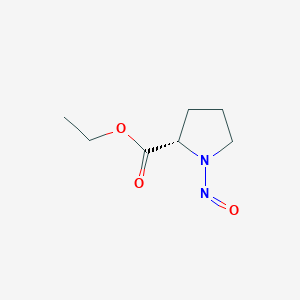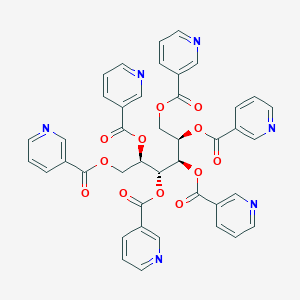
Ethyl 1-nitrosoproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-nitrosoproline (ENP) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields, including medicine and agriculture. ENP is a derivative of proline, an amino acid that has important roles in protein synthesis and structure. ENP has been studied for its ability to induce nitric oxide (NO) production, which has numerous physiological and biochemical effects.
Wirkmechanismus
Ethyl 1-nitrosoproline induces NO production by activating the enzyme nitric oxide synthase (NOS). NO is a signaling molecule that has numerous physiological and biochemical effects, including vasodilation, neurotransmission, and immune response modulation. Ethyl 1-nitrosoproline has been shown to increase NO production in various cell types, including endothelial cells, neurons, and immune cells.
Biochemische Und Physiologische Effekte
Ethyl 1-nitrosoproline-induced NO production has numerous biochemical and physiological effects. In the cardiovascular system, NO induces vasodilation, which can improve blood flow and reduce blood pressure. In the nervous system, NO acts as a neurotransmitter and can modulate synaptic transmission. In the immune system, NO can modulate immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-nitrosoproline has several advantages for lab experiments, including its ability to induce NO production in various cell types and its relatively low toxicity. However, Ethyl 1-nitrosoproline's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for Ethyl 1-nitrosoproline research. In medicine, Ethyl 1-nitrosoproline could be further investigated as a potential treatment for neurodegenerative diseases and cancer. In agriculture, Ethyl 1-nitrosoproline could be studied for its potential to improve crop yield and quality. Additionally, further research is needed to fully understand Ethyl 1-nitrosoproline's mechanism of action and its effects on different cell types.
Synthesemethoden
Ethyl 1-nitrosoproline can be synthesized by reacting ethyl bromoacetate with sodium nitrite and proline in the presence of an acid catalyst. This reaction produces Ethyl 1-nitrosoproline as a yellow crystalline solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-nitrosoproline has been studied for its potential applications in various fields of scientific research. In medicine, Ethyl 1-nitrosoproline has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Ethyl 1-nitrosoproline has been investigated for its ability to increase plant growth and yield.
Eigenschaften
CAS-Nummer |
17431-20-8 |
|---|---|
Produktname |
Ethyl 1-nitrosoproline |
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
CPURSCKAPPWVBT-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCN1N=O |
SMILES |
CCOC(=O)C1CCCN1N=O |
Kanonische SMILES |
CCOC(=O)C1CCCN1N=O |
Andere CAS-Nummern |
17431-20-8 |
Synonyme |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)


